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Compound of Interest

Compound Name: AalphaC-15N3

CAS No.: 1189920-50-0

Cat. No.: B563895

Get Quote

IUPAC Name: 9H-(15N)pyridino[2,3-b]indol-2-(15N)amine

CAS Number: 1189920-50-0

This technical guide provides an in-depth overview of AalphaC-15N3, an isotopically labeled

form of 2-amino-9H-pyrido[2,3-b]indole (AalphaC). This document is intended for researchers,

scientists, and drug development professionals, offering a comprehensive resource on the

compound's properties, biological activities, and relevant experimental methodologies.

Introduction
AalphaC is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of

protein-rich foods and is also found in tobacco smoke. It is a known mutagen and has been

classified as a potential human carcinogen. The isotopically labeled version, AalphaC-15N3, in

which the three nitrogen atoms are replaced with the stable isotope ¹⁵N, is a valuable tool for a

range of research applications, including metabolic studies, DNA adduct analysis, and as an

internal standard in quantitative mass spectrometry.
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Physicochemical and Biological Data
The following table summarizes key quantitative data for AalphaC and its isotopically labeled

form.

Property Value Compound Reference(s)

IUPAC Name
9H-(¹⁵N)pyridino[2,3-

b]indol-2-(¹⁵N)amine
AalphaC-15N3

CAS Number 1189920-50-0 AalphaC-15N3

Molecular Formula C₁₁H₉¹⁵N₃ AalphaC-15N3

IUPAC Name
2-amino-9H-

pyrido[2,3-b]indole
AalphaC

CAS Number 26148-68-5 AalphaC

Molecular Formula C₁₁H₉N₃ AalphaC

DNA Adduct Levels

(Liver)

137 adducts / 10⁸

nucleotides
AalphaC [1]

DNA Adduct Levels

(Heart)
Lower than liver AalphaC [1]

DNA Adduct Levels

(Kidney)
Lower than liver AalphaC [1]

DNA Adduct Levels

(Lung)
Lower than liver AalphaC [1]

DNA Adduct Levels

(Colon)
Lower than liver AalphaC [1]

DNA Adduct Levels

(Stomach)
Lower than liver AalphaC [1]

DNA Adduct Levels

(Spleen)
Lower than liver AalphaC [1]
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Metabolic Activation and Genotoxicity
AalphaC is not directly genotoxic but undergoes metabolic activation to exert its mutagenic and

carcinogenic effects. The primary pathway for this activation is through the cytochrome P450

enzyme system, specifically CYP1A2.

Signaling Pathway of Metabolic Activation and DNA
Adduct Formation
The metabolic activation of AalphaC begins with its N-oxidation by CYP1A2, leading to the

formation of the reactive intermediate N-hydroxy-AalphaC. This intermediate can then be

further activated, for example, by acetylation, to form a highly reactive nitrenium ion. This

electrophilic species can then covalently bind to DNA, primarily at the C8 position of guanine,

to form the N-(deoxyguanosin-8-yl)-AalphaC (dG-C8-AalphaC) adduct. The formation of this

DNA adduct is a critical event in the initiation of mutagenesis and carcinogenesis.
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Caption: Metabolic activation of AalphaC to a DNA-reactive species.

Experimental Protocols
This section provides an overview of key experimental methodologies used to study the

genotoxicity of AalphaC.

Synthesis of AalphaC-15N3
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While a specific, detailed protocol for the synthesis of AalphaC-15N3 is not readily available in

the public domain, the general approach would involve using ¹⁵N-labeled precursors in a

synthetic route analogous to that of unlabeled AalphaC. One possible route involves the

condensation of a ¹⁵N-labeled aminopyridine derivative with a ¹⁵N-labeled indole precursor. The

synthesis would require careful control of reaction conditions and purification by

chromatography to obtain the desired isotopically labeled product with high purity.

³²P-Postlabelling Assay for AalphaC-DNA Adducts
The ³²P-postlabelling assay is a highly sensitive method for the detection and quantification of

DNA adducts.[2][3][4]

Materials:

DNA samples isolated from cells or tissues exposed to AalphaC.

Micrococcal nuclease and spleen phosphodiesterase for DNA digestion.

Nuclease P1 for adduct enrichment.

T4 polynucleotide kinase.

[γ-³²P]ATP.

Thin-layer chromatography (TLC) plates.

Phosphorimager for detection and quantification.

Procedure:

DNA Digestion: Isolate DNA from control and AalphaC-treated samples. Digest 5-10 µg of

DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen

phosphodiesterase.

Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1,

which dephosphorylates normal nucleotides more efficiently than adducted ones.
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³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from

[γ-³²P]ATP using T4 polynucleotide kinase.

Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer

chromatography (TLC).

Detection and Quantification: Visualize the adduct spots by autoradiography using a

phosphorimager. Quantify the level of DNA adducts by measuring the radioactivity of the

adduct spots relative to the total amount of DNA analyzed.

Single Cell Gel Electrophoresis (Comet) Assay
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[5][6]

Materials:

Cell suspension from control and AalphaC-treated cultures.

Low melting point agarose.

Microscope slides.

Lysis solution (high salt and detergent).

Alkaline electrophoresis buffer (pH > 13).

Neutralization buffer.

DNA stain (e.g., SYBR Green or ethidium bromide).

Fluorescence microscope with appropriate filters.

Comet scoring software.

Procedure:

Cell Encapsulation: Mix a suspension of single cells with low melting point agarose and

spread a thin layer onto a microscope slide.
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Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and

cytoplasm, leaving the nuclear DNA embedded in the agarose.

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA

(containing strand breaks) will migrate out of the nucleus, forming a "comet" tail.

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify

the extent of DNA damage by measuring the length and intensity of the comet tails using

specialized software.

In Vitro Micronucleus Assay in HepG2 Cells
The micronucleus assay is a well-established method for assessing chromosomal damage.[7]

[8][9][10][11] HepG2 cells are a human hepatoma cell line that retains some metabolic capacity,

making them suitable for studying compounds that require metabolic activation, like AalphaC.

Materials:

HepG2 cells.

Cell culture medium and supplements.

AalphaC stock solution.

Cytochalasin B (to block cytokinesis).

Fixative (e.g., methanol).

DNA stain (e.g., DAPI or Giemsa).

Microscope.

Procedure:
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Cell Culture and Treatment: Culture HepG2 cells to an appropriate confluency. Treat the cells

with various concentrations of AalphaC for a defined period (e.g., 24-48 hours). Include

positive and negative controls.

Cytokinesis Block: Add cytochalasin B to the culture medium to inhibit cell division at the

binucleate stage.

Harvesting and Fixation: Harvest the cells by trypsinization, treat with a hypotonic solution,

and fix them onto microscope slides.

Staining: Stain the cells with a DNA-specific stain.

Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells.

Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole

chromosomes that have not been incorporated into the daughter nuclei during mitosis. An

increase in the frequency of micronucleated cells indicates chromosomal damage.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the genotoxicity of

AalphaC.
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Caption: Workflow for assessing the genotoxicity of AalphaC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563895?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

